Due to the presence of deuterium, (R)-(-)-Phenylephrine-d3 HCl can be distinguished from the unlabeled phenylephrine in biological samples using mass spectrometry techniques. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine in the body. ()
For instance, researchers can administer a dose of (R)-(-)-Phenylephrine-d3 HCl to a study participant and then measure the levels of both labeled and unlabeled phenylephrine in blood and urine samples over time. This information helps them understand how the body processes the drug and identify potential metabolic pathways.
(R)-(-)-Phenylephrine-d3 HCl can serve as an internal standard in analytical assays designed to measure phenylephrine levels in biological fluids or pharmaceutical formulations. ()
(R)-(-)-Phenylephrine-d3 hydrochloride is a deuterated form of phenylephrine, a sympathomimetic amine primarily used as a decongestant and vasopressor. The compound is characterized by its molecular formula C₉H₁₀D₃NO₂·HCl, where the presence of deuterium (D) indicates that it has been isotopically labeled. This specific labeling allows for enhanced tracking in metabolic studies and pharmacokinetic research. Phenylephrine itself is known for its alpha-1 adrenergic receptor agonism, leading to vasoconstriction and increased blood pressure, making it useful in various medical applications.
(R)-(-)-Phenylephrine-d3 hydrochloride exhibits biological activities similar to those of its non-deuterated counterpart. It acts predominantly as an agonist at alpha-1 adrenergic receptors, which mediates:
The synthesis of (R)-(-)-Phenylephrine-d3 hydrochloride typically involves the following steps:
(R)-(-)-Phenylephrine-d3 hydrochloride is utilized primarily in research settings:
Phenylephrine has been studied for its interactions with various drugs and substances:
Several compounds share structural or functional similarities with (R)-(-)-Phenylephrine-d3 hydrochloride. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ephedrine | Similar backbone | Acts on both alpha and beta adrenergic receptors |
| Norepinephrine | Close structural resemblance | Endogenous catecholamine; more potent at beta receptors |
| Pseudoephedrine | Structural isomer | Primarily used as a nasal decongestant; less potent vasoconstrictor |
| Oxymetazoline | Similar mechanism | Longer duration of action; used topically |
These compounds illustrate the diversity within sympathomimetic agents while highlighting the unique properties of (R)-(-)-Phenylephrine-d3 hydrochloride, particularly its utility in research due to its isotopic labeling.
The solubility profile of (R)-(-)-Phenylephrine-d3 hydrochloride demonstrates characteristic behavior expected for a deuterated sympathomimetic amine salt [1] [2]. The compound exhibits enhanced solubility in polar solvents while maintaining limited solubility in non-polar systems, consistent with its ionic nature and hydrogen bonding capabilities .
Ethanol exhibits good compatibility with the deuterated compound, allowing for dissolution and subsequent dilution procedures [4]. This solubility pattern mirrors that of the non-deuterated phenylephrine hydrochloride, which demonstrates solubility of 201.3 milligrams per milliliter in ethanol [2].
Dimethyl sulfoxide represents the most effective polar aprotic solvent for (R)-(-)-Phenylephrine-d3 hydrochloride, achieving solubility concentrations up to 125 milligrams per milliliter when enhanced with ultrasonic treatment [7]. This enhanced solubility in dimethyl sulfoxide is attributed to the compound's ability to form favorable dipole-dipole interactions and hydrogen bonds with the sulfoxide oxygen [7].
N,N-Dimethylformamide also provides adequate solubility for the deuterated compound, consistent with its polar aprotic nature and hydrogen bond accepting capabilities [7]. The enhanced solubility in these solvents makes them particularly valuable for analytical chemistry applications and internal standard preparations [1] .
The compound demonstrates predictably limited solubility in non-polar solvents such as hexane, toluene, and chloroform, consistent with the "like dissolves like" principle [8] [9]. The ionic nature of the hydrochloride salt and the polar functional groups present in the phenylephrine structure contribute to poor compatibility with non-polar solvent systems [10].
| Solvent Class | Specific Solvents | Solubility Characteristics |
|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Slight to moderate solubility |
| Polar Aprotic | DMSO, DMF | Enhanced solubility with sonication |
| Non-Polar | Hexane, Toluene, Chloroform | Poor solubility |
Thermal stability analysis of (R)-(-)-Phenylephrine-d3 hydrochloride reveals remarkable resilience under controlled storage conditions, with the deuterated compound expected to exhibit similar or enhanced stability compared to the parent phenylephrine hydrochloride due to the kinetic isotope effect [11] [12] [13].
Phenylephrine hydrochloride demonstrates exceptional thermal stability across a broad temperature range when protected from light exposure [11]. At room temperature (23-25°C) in dark conditions, the compound retains greater than 90% of its original concentration for periods extending to 138 days [11]. This stability profile extends to refrigerated storage at 4°C, where similar retention rates are observed [11].
Elevated temperature studies at 52°C reveal continued stability, with degradation remaining below 10% over 138-day observation periods [11]. These findings suggest that (R)-(-)-Phenylephrine-d3 hydrochloride would exhibit comparable or superior thermal stability due to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds .
Forced degradation studies provide insights into the compound's stability under various stress conditions [12]. Acid hydrolysis using 0.1 N hydrochloric acid at 60°C results in 21.92% degradation after one hour, with formation of degradation products detectable at retention time 3.58 minutes [12]. Base-catalyzed degradation under 0.1 N sodium hydroxide conditions produces 19.39% degradation with products appearing at retention time 3.81 minutes [12].
Oxidative stress conditions using 6% hydrogen peroxide at room temperature generate more limited degradation (7.14%) with products observed at retention time 3.7 minutes [12]. Notably, thermal degradation studies at 60°C for four hours and photochemical exposure to sunlight for 48 hours produce no detectable degradation products [12].
Light exposure represents a critical stability concern for phenylephrine compounds [11]. Normal fluorescent light exposure at room temperature results in degradation exceeding 35%, accompanied by visible discoloration and development of turbidity [11]. This photodegradation sensitivity necessitates storage in light-resistant containers and dark conditions for maintaining compound integrity [11] [15].
The primary photodegradation pathway involves formation of an unsaturated side chain derivative through loss of water molecules, as identified through electrospray ionization mass spectrometry studies [16]. This degradation pathway is accelerated under aerobic conditions and can be influenced by the presence of photosensitizing compounds [17].
| Stress Condition | Temperature | Duration | Degradation (%) | Major Products |
|---|---|---|---|---|
| Acid Hydrolysis | 60°C | 1 hour | 21.92 | Rt 3.58 min product |
| Base Hydrolysis | 60°C | 1 hour | 19.39 | Rt 3.81 min product |
| Oxidative | 25°C | 1 hour | 7.14 | Rt 3.7 min product |
| Thermal | 60°C | 4 hours | 0 | None detected |
| Photochemical | 25°C | 48 hours | 0 | None detected |
| Fluorescent Light | 25°C | Variable | >35 | Discoloration |
The acid-base properties of (R)-(-)-Phenylephrine-d3 hydrochloride are fundamentally governed by the ionizable amino group present in the molecular structure, with deuterium substitution potentially influencing the precise pKa values through isotope effects [18] [19] [20].
The secondary amino group in the side chain represents the primary ionization site for phenylephrine compounds [18]. Computational predictions using Chemaxon software indicate a strongest basic pKa value of 9.69 for phenylephrine hydrochloride [18]. This value reflects the basicity of the methylamino substituent and its ability to accept protons in aqueous solution [18].
Literature reports provide pKa values ranging from 8.9 to 9.7 for phenylephrine, with some uncertainty regarding the precise value [19] [20]. The variation in reported values may reflect differences in experimental conditions, ionic strength, and analytical methodologies employed for determination [20].
The phenolic hydroxyl group represents a secondary ionization site with significantly higher pKa values [18]. Computational analysis suggests a strongest acidic pKa of 9.07 for the phenolic proton [18]. This value indicates that under physiological pH conditions, the phenolic group remains predominantly protonated [18].
At physiological pH (7.4), the compound exists predominantly as a monocationic species with the amino group protonated and the phenolic group in its neutral state [18]. The Henderson-Hasselbalch equation predicts approximately 99% protonation of the amino group at this pH, contributing to the compound's hydrophilic character and limited membrane permeability [21].
Under acidic conditions (pH < 6), the compound approaches complete protonation at the amino site, while maintaining phenolic protonation [18]. Basic conditions (pH > 10) result in deprotonation of the amino group, significantly altering the compound's solubility and pharmacological properties [18].
Deuterium substitution at the N-methyl position may introduce subtle isotope effects on the pKa values . The stronger C-D bonds compared to C-H bonds can influence the electronic environment around the nitrogen center, potentially altering basicity by 0.1-0.3 pKa units . These effects are particularly relevant for analytical applications where precise pH control is critical .
| pH Range | Amino Group State | Phenolic Group State | Predominant Species |
|---|---|---|---|
| < 6.0 | Protonated | Protonated | Monocation |
| 6.0-9.0 | Protonated | Protonated | Monocation |
| 9.0-10.0 | Partially deprotonated | Protonated | Mixed species |
| > 10.0 | Deprotonated | Partially deprotonated | Neutral/anion |
The lipophilicity profile of (R)-(-)-Phenylephrine-d3 hydrochloride is characterized by distinctly hydrophilic properties, with octanol-water partition coefficients reflecting poor lipid membrane permeability [22] [23] [24].
Experimental determination of the octanol-water partition coefficient for phenylephrine yields log P values of -0.3 to -0.69, indicating strong preference for the aqueous phase [22] [24]. These negative values reflect the compound's ionic nature at physiological pH and the presence of multiple hydrogen bonding sites [22].
Safety data sheet compilations report log P values ranging from -0.31 to -3.1 for phenylephrine hydrochloride, with the variation likely reflecting different experimental conditions and analytical methodologies [23] [25]. The consistently negative values across all measurements confirm the compound's hydrophilic character [23] [25].
Computational approaches using different algorithms provide varied predictions for phenylephrine lipophilicity [26] [24]. The Crippen method yields a log P value of 0.645, while ALOGPS calculations produce -0.69 [26] [24]. These differences highlight the challenges in accurately predicting partition coefficients for ionizable compounds [26] [24].
The McGowan characteristic volume calculation of 135.630 milliliters per mole provides additional insight into the compound's molecular size and its influence on partitioning behavior [26]. This parameter contributes to understanding the steric factors affecting membrane permeability [26].
The hydrophilic character of phenylephrine results from several structural features. The phenolic hydroxyl group provides hydrogen bonding capability, while the secondary amino group introduces basicity and charge at physiological pH [22] [24]. The presence of the additional hydroxyl group on the side chain further enhances hydrophilicity [22] [24].
Deuterium substitution at the N-methyl position is not expected to significantly alter lipophilicity, as the isotopic substitution does not change the fundamental electronic properties or hydrogen bonding patterns . Any changes would be minimal and within experimental error ranges .
The low lipophilicity of phenylephrine contributes to its poor oral bioavailability (38%) and limited central nervous system penetration [24]. The negative log P values correlate with poor passive diffusion across lipid membranes, necessitating active transport mechanisms for cellular uptake [24].
Prodrug strategies have been developed to enhance lipophilicity through chemical modification, with phenylephrine oxazolidine derivatives demonstrating improved membrane permeability [27] [28]. These approaches achieve enhanced lipophilicity while maintaining the ability to regenerate the active parent compound through hydrolysis [27] [28].
| Parameter | Value | Method | Interpretation |
|---|---|---|---|
| Log P (experimental) | -0.3 to -0.69 | Octanol-water | Hydrophilic |
| Log P (computational) | 0.645 | Crippen method | Moderate hydrophilicity |
| Log P (ALOGPS) | -0.69 | Algorithm prediction | Hydrophilic |
| McGowan Volume | 135.630 mL/mol | Computational | Molecular size factor |
| Bioavailability | 38% | Clinical studies | Poor absorption |